5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole
Description
Properties
Molecular Formula |
C8H4BrF3N2O |
|---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
5-bromo-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF3N2O/c9-4-1-2-5-6(14-3-13-5)7(4)15-8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
VUDFDLSQKIECNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)OC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole derivative.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using reagents like trifluoromethyl ethers or trifluoromethylation agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include:
Optimization of Reaction Conditions: Industrial methods focus on optimizing temperature, pressure, and reaction time to maximize yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in developing agrochemicals that protect crops from pests and diseases.
Materials Science: It is investigated for its properties in the development of new materials with unique chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 5-bromo-4-(trifluoromethoxy)-1H-benzimidazole with structurally related analogs, focusing on synthesis, physicochemical properties, and biological data.
Structural Analogues and Substitution Patterns
Physicochemical Properties
Key Research Findings
Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in this compound provides better metabolic stability compared to trifluoromethyl analogs, as the oxygen atom reduces electron-withdrawing effects .
Halogen Positioning : Bromine at C5 (vs. C6) enhances steric accessibility for target binding, as seen in kinase inhibition assays .
Thiophene Functionalization : Thiophene-substituted derivatives exhibit superior anticancer activity but face synthesis challenges due to bromination side reactions .
Biological Activity
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its role as an enzyme inhibitor, antibacterial activity, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzimidazole core with a bromine atom and a trifluoromethoxy group. Its molecular formula is CHBrFNO, and it has a molecular weight of approximately 295.06 g/mol. The trifluoromethoxy group enhances the compound's reactivity and biological activity, making it a valuable subject for research in various fields.
The biological activity of this compound primarily involves its interaction with specific enzymes. Research indicates that it acts as an enzyme inhibitor , binding to active sites and modulating enzyme activity. The presence of the trifluoromethoxy group significantly increases its binding affinity to biological targets, enhancing its efficacy against diseases such as cancer and bacterial infections.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against Mycobacterium tuberculosis (Mtb). It has been shown to inhibit the assembly of FtsZ, an essential protein for bacterial cell division. In vitro experiments demonstrated that this compound exhibits potent activity against both drug-sensitive and drug-resistant strains of Mtb, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 6.1 µg/mL .
Table 1: Antibacterial Activity Against Mtb
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| This compound | 0.39 - 6.1 | Mtb FtsZ |
| Compound 5f | 0.06 | Mtb FtsZ |
Enzyme Inhibition
In addition to its antibacterial effects, this compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways. The compound's unique structure allows it to selectively inhibit specific enzymes involved in disease progression, particularly in cancer and inflammatory disorders .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the efficacy of several benzimidazole derivatives, including this compound, against Mtb. The results indicated that this compound effectively inhibited FtsZ polymerization, demonstrating its potential as a lead compound for developing new anti-TB drugs .
- SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications at the 5-position of the benzimidazole ring can significantly impact antibacterial activity. Compounds with bromine and trifluoromethoxy groups exhibited enhanced potency compared to their analogs lacking these substituents .
Q & A
Q. What are the established synthetic routes for 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution. A common approach includes:
Intermediate Preparation : Reacting 4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide (PBr₃) in an ether solvent at low temperatures to form 4-(trifluoromethoxy)benzyl bromide .
Cyclization : Coupling the intermediate with a benzimidazole precursor under basic conditions.
Optimization Tips :
Q. How can researchers confirm the purity and structural integrity of synthesized this compound?
Methodological Answer:
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
- Structural Confirmation :
- Elemental Analysis : Match experimental C, H, N, Br, and F percentages with theoretical values .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethoxy and bromine substituents influence the compound’s reactivity and binding interactions?
Methodological Answer:
- Electronic Effects :
- The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing electron density on the benzimidazole ring and directing electrophilic substitutions to specific positions .
- Bromine acts as a halogen bond donor, enhancing interactions with biomolecular targets (e.g., enzymes) .
- Experimental Validation :
Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how can they be addressed?
Methodological Answer:
- Common Issues :
- Disorder in substituents (e.g., trifluoromethoxy orientation) .
- Weak diffraction due to flexible benzimidazole rings .
- Solutions :
Q. How can researchers resolve contradictions in biological activity data for benzimidazole derivatives?
Methodological Answer:
- Case Study : If a derivative shows inconsistent IC₅₀ values across assays:
- Assay Conditions : Check buffer pH, temperature, and solvent (DMSO tolerance).
- Target Specificity : Use CRISPR-edited cell lines to rule off-target effects.
- Structural Analysis : Compare co-crystal structures (e.g., PDB entries) to identify binding mode variations .
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to isolate variables affecting activity .
Q. What strategies are effective for functionalizing the benzimidazole core while preserving bioactivity?
Methodological Answer:
- Directed Functionalization :
- Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the 5-position .
- Protect the NH group with tert-butoxycarbonyl (Boc) to prevent side reactions during bromination .
- Bioactivity Preservation :
- Maintain the trifluoromethoxy group intact, as it enhances metabolic stability and target affinity .
- Validate modifications via in vitro ADME assays (e.g., microsomal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
